molecular formula C10H13N3O3 B2420568 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione CAS No. 2094125-90-1

2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione

Cat. No.: B2420568
CAS No.: 2094125-90-1
M. Wt: 223.232
InChI Key: XAJGTWAOZRIGDO-UHFFFAOYSA-N
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Description

2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione is a complex heterocyclic compound. This compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the core structure, which is then further modified through various chemical reactions to introduce the methyl and prop-2-enoyl groups.

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. These methods may include the use of catalysts to enhance reaction rates and selectivity, as well as optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures and functional groups, such as:

Uniqueness

What sets 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione apart is its unique combination of functional groups and its specific three-dimensional structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-7-prop-2-enoyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-3-8(14)12-4-5-13-7(6-12)9(15)11(2)10(13)16/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJGTWAOZRIGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CCN2C1=O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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